molecular formula C10H9BrO B8228254 5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

Cat. No. B8228254
M. Wt: 225.08 g/mol
InChI Key: ONXDKQYLMJPELK-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Building Blocks

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one is explored as a building block in organic synthesis. The compound shows potential in the formation of various organic structures. For instance, it is used in the synthesis of different heterocycles and carbocycles, demonstrating its versatility as a reagent in chemical reactions (Westerlund, Gras, & Carlson, 2001).

Crystal Structure and Molecular Forms

Research into the crystal structures of compounds related to this compound has been conducted. These studies focus on understanding the molecular forms and assembly modes in crystals. Such research is crucial for the development of new materials and pharmaceuticals (Kravtsov et al., 2012).

Ligand Preparation for Metal Salts

This compound is also utilized in the preparation of heteroditopic ligands. These ligands are important for binding metal salts, indicating its application in coordination chemistry and potentially in catalysis (Wang et al., 2006).

Intermediate in Pesticide Synthesis

An improved method for synthesizing key intermediates of pesticides, such as Indoxacarb, involves the use of derivatives of this compound. This highlights its importance in the agricultural sector (Jing, 2012).

Synthesis of ansa-Metallocenes

It's used in the efficient synthesis of aryl-substituted indenes, which are crucial for further synthesis of ansa-metallocenes. These ansa-metallocenes have applications in olefin polymerization catalysis (Izmer et al., 2006).

Antibacterial Applications

Compounds derived from this compound show potential in antibacterial applications. Research into these compounds has identified several that exhibit moderate to high activity against various bacterial strains (Xu et al., 2003).

properties

IUPAC Name

5-bromo-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXDKQYLMJPELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of sodium chloride (1.23 g, 21.0 mmol) and aluminum chloride (5.0 g, 38.2 mmol) at 130° C. was added 1-(4-bromophenyl)-4-chlorobutan-1-one (1.0 g, 3.82 mmol) and the resulting mixture was heated to 180° C. for 20 minutes. The mixture was allowed to cool to room temperature and quenched by portionwise addition to a cold 1N HCl solution (150 mL). The mixture was extracted several times with dichloromethane. The combined organic layers were separated, dried over magnesium sulfate, filtered, and concentrated to give 5-bromo-3-methyl-indan-1-one (0.77 g, 89%).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one
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Reactant of Route 5
5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one
Reactant of Route 6
5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

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